molecular formula C10H20N2O4S B2398281 Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate CAS No. 2165895-40-7

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B2398281
CAS No.: 2165895-40-7
M. Wt: 264.34
InChI Key: SCXXNCYVUUIURI-MRVPVSSYSA-N
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Description

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a piperidine ring

Scientific Research Applications

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

Tert-butyl compounds can pose certain hazards. For example, tert-butyl (3R)-3-aminobutanoate can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Tert-butyl groups continue to be of interest in various fields of research and industry, such as drug development, materials science, and sustainable chemistry . Their unique properties make them valuable tools in the design and synthesis of new compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The tert-butyl group in Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the crowded tert-butyl group, which is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

Cellular Effects

It is known that the tert-butyl group can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves a combination of a high bond dissociation energy and limited accessibility . This allows for effective oxidation of the tert-butyl C H bonds, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to its stability and degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the tert-butyl group can interact with various transporters or binding proteins .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acid derivatives, while reduction of the piperidine ring can produce various piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-aminopiperidine-1-carboxylate
  • Tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate
  • Tert-butyl (3R)-3-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXNCYVUUIURI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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